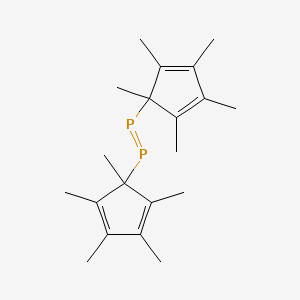![molecular formula C11H13N3 B14324148 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 105575-76-6](/img/structure/B14324148.png)
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyridine derivative. One common method is the reaction of 3,5-dimethylpyrazole with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole or pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biological Studies: Pyrazole derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its role in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyrazole and pyridine rings. This coordination can influence the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine, used in similar coordination chemistry applications.
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine: A related compound with similar coordination properties.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine:
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it a versatile ligand for forming stable metal complexes with enhanced catalytic activity compared to other similar compounds .
Properties
CAS No. |
105575-76-6 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h3-7H,8H2,1-2H3 |
InChI Key |
RVVDTAGINJPVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



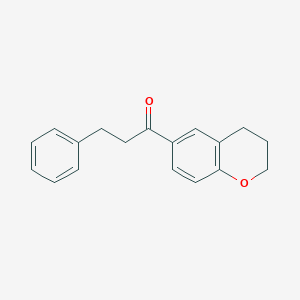
![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
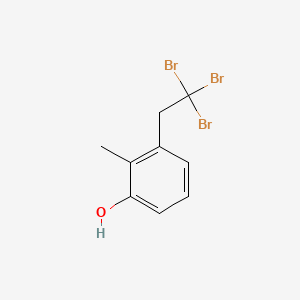
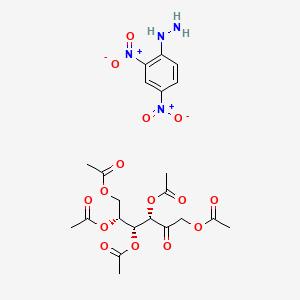
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
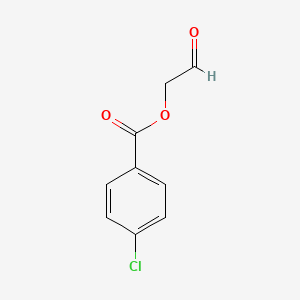
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
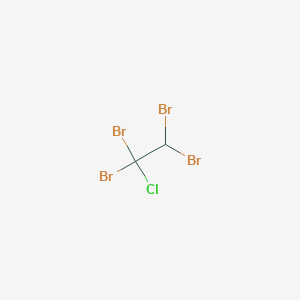
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
